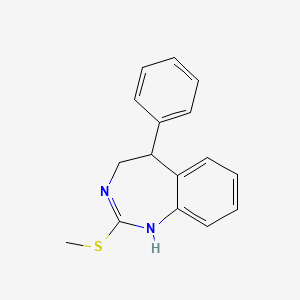
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological properties. Benzodiazepines are widely recognized for their use in medicine, particularly for their anxiolytic, sedative, and muscle relaxant effects. The unique structure of this compound includes a methylsulfanyl group and a phenyl group, which contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable ketone or aldehyde, followed by the introduction of the methylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzodiazepine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
科学的研究の応用
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety, insomnia, and muscle spasms.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of 2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine is unique due to the presence of the methylsulfanyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in differences in its metabolism, duration of action, and potential side effects compared to other benzodiazepines.
特性
CAS番号 |
90141-78-9 |
|---|---|
分子式 |
C16H16N2S |
分子量 |
268.4 g/mol |
IUPAC名 |
2-methylsulfanyl-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine |
InChI |
InChI=1S/C16H16N2S/c1-19-16-17-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)18-16/h2-10,14H,11H2,1H3,(H,17,18) |
InChIキー |
DMHJKQDQQKLSIQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NCC(C2=CC=CC=C2N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


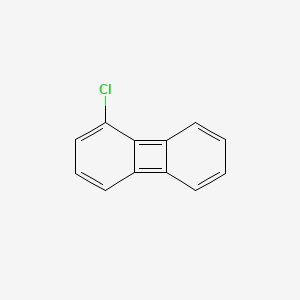

![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

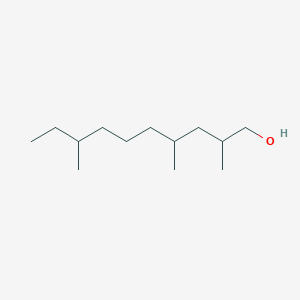
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)
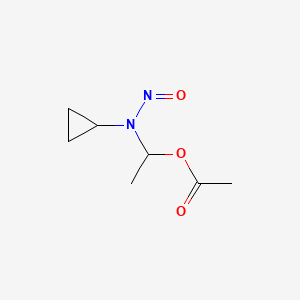
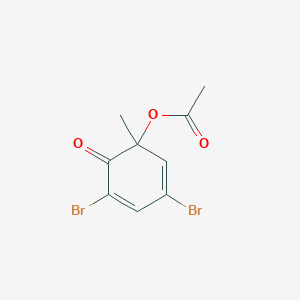

![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)
![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
